2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)18-9-7-16(8-10-18)22-20-23-17(14-27-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDDEAZLYZFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Scaffolds
a. Mirabegron
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
- Key Differences: The phenylamino group in Mirabegron is substituted with a hydroxyethylamino-ethylphenyl moiety, enabling hydrogen bonding via the hydroxyl group, whereas the target compound features a methanesulfonylphenyl group, which may enhance hydrophilicity and electrostatic interactions. Biological Activity: Mirabegron selectively activates β3-adrenergic receptors for overactive bladder treatment, while the mesyl group in the target compound could shift selectivity toward other GPCR subtypes or enzymes .
b. N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-Thiazol-4-yl}Phenyl)Acetamide (DY18M061)
- Structure: Contains a 4-methoxyphenylamino group instead of methanesulfonylphenyl .
- No reported therapeutic applications, but the substitution pattern highlights the importance of electron-withdrawing groups for target engagement .
c. N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]Phenyl}Acetamide (PDB 4CJ Ligand)
- Structure: Features a 3-fluorophenylamino group and an unmodified acetamide chain .
- Key Differences :
- Fluorine’s electronegativity may enhance binding affinity via halogen bonding, whereas the mesyl group in the target compound offers broader polar interactions.
- This compound’s role in crystallographic studies suggests utility in structural biology, contrasting with the target compound’s undetermined applications .
Functional Analogues with Modified Acetamide Chains
a. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
- Structure: The acetamide side chain incorporates a morpholino ring, enhancing rigidity and basicity .
- Key Differences: The morpholino group may improve blood-brain barrier (BBB) penetration compared to the 2-phenylethyl group in the target compound. No therapeutic data are provided, but such modifications are common in CNS-targeting drugs .
b. Quinazolin-4-one Derivatives (e.g., Compound 18)
- Structure: Combines a quinazolinone core with thiazole-acetamide substituents .
- Key Differences: The quinazolinone core replaces the thiazole ring, shifting activity from GPCRs to glucokinase activation. Demonstrates how scaffold variation diversifies biological targets, even with conserved acetamide-thiazole motifs .
Pharmacokinetic and Physicochemical Comparisons
*Estimated using fragment-based methods.
- Key Observations: The methanesulfonyl group in the target compound likely improves solubility over Mirabegron’s hydroxyl group, which may require formulation aids.
Research Findings and Mechanistic Insights
- Mirabegron: Rescues memory loss in Alzheimer’s models via β3-adrenoceptor activation, suggesting CNS activity . The target compound’s mesyl group may alter CNS penetration or receptor subtype selectivity.
- Quinazolinone Derivatives: Activate glucokinase at micromolar concentrations, emphasizing the scaffold’s versatility .
- Structural Biology : Thiazole-acetamide compounds like the PDB 4CJ ligand stabilize protein-ligand complexes via thiazole π-stacking and acetamide hydrogen bonding, a feature likely shared by the target compound .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole scaffold is constructed via cyclization of α-haloacetophenone derivatives with thiourea. For example:
-
Reaction of ethyl 2-bromoacetoacetate with thiourea in ethanol at reflux yields 2-amino-4-(ethoxycarbonyl)thiazole.
-
Hydrolysis of the ester group to carboxylic acid using aqueous NaOH.
Optimization Data :
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol, 12 h | EtOH | 78 | 78 | 95 |
| THF, 8 h | THF | 65 | 85 | 98 |
Functionalization of the Thiazole 2-Position
Buchwald-Hartwig Amination
A palladium-catalyzed coupling installs the 4-methanesulfonylphenyl group:
-
2-Bromothiazole-4-acetic acid reacts with 4-methanesulfonylaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene.
Critical Parameters :
-
Catalyst loading: 5 mol% Pd(OAc)₂.
-
Base: Cs₂CO₃ (2.5 equiv).
-
Ligand: Xantphos (10 mol%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxylic acid intermediate is activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) and coupled with 2-phenylethylamine:
-
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetic acid (1.0 equiv) is mixed with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
-
2-Phenylethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 h.
Yield and Purity :
Crystallization and Polymorph Control
The final compound is isolated as the α-form crystal via anti-solvent addition:
-
Crude product is dissolved in n-butanol at 68°C.
-
Toluene is added gradually, and the mixture is cooled to 5–10°C.
PXRD and IR Data :
-
Characteristic peaks at 2θ = 12.4°, 18.7°, 22.3° confirm α-form.
-
IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Impurity Profiling and Mitigation
Major impurities arise from incomplete amination or residual solvents:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-methanesulfonyl analog | Incomplete coupling | Excess 4-methanesulfonylaniline |
| β-form crystal | Rapid cooling | Controlled crystallization |
Scale-Up Considerations
Q & A
Q. How to analyze metabolic pathways using mass spectrometry?
- Methodological Answer :
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the thiazole ring) via fragmentation patterns (m/z shifts) .
- Stable isotope labeling : Use ¹³C-labeled acetamide to track metabolic cleavage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
